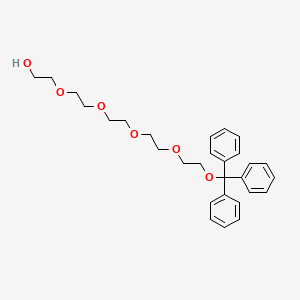

Tr-PEG6

Descripción general

Descripción

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Tr-PEG6 is synthesized by attaching a trityl ether protecting group to a polyethylene glycol chain. The trityl ether group is typically introduced using trityl chloride in the presence of a base such as pyridine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trityl chloride. The resulting product is then purified by column chromatography to obtain this compound with high purity.

Industrial Production Methods

Industrial production of this compound involves scaling up the synthetic route described above. The process is optimized to ensure high yield and purity. The reaction conditions, such as temperature, solvent, and reaction time, are carefully controlled to achieve consistent results. The final product is subjected to rigorous quality control measures, including nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry, to confirm its structure and purity .

Análisis De Reacciones Químicas

Reaction Mechanism

The typical reaction mechanism involves nucleophilic attack by the hydroxyl groups of trehalose on the electrophilic carbon atoms in the PEG chain. The reaction can be influenced by:

-

Reaction Conditions : Temperature, solvent choice, and reaction time can significantly affect the yield and purity of Tr-PEG6. For example, higher temperatures may increase reaction rates but could also lead to side reactions or degradation .

-

Stoichiometry : The ratio of reactants plays a crucial role in determining whether mono- or di-pegylated products are formed. Adjusting this ratio can optimize yields for specific applications .

Characterization of this compound

Characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Thin Layer Chromatography (TLC) are commonly used to analyze the products formed during synthesis. These methods help confirm the successful pegylation of trehalose and assess the purity of the final product.

Cryoprotection

This compound has been studied for its cryoprotective properties, particularly in preserving biological samples during freezing processes. Its ability to form hydrogen bonds with water molecules helps prevent ice crystal formation, which can damage cells during freezing .

Drug Delivery Systems

The incorporation of PEG into drug delivery systems enhances solubility and bioavailability while reducing immunogenicity. Research indicates that this compound can improve the pharmacokinetic profiles of therapeutic agents by prolonging circulation time in systemic administration .

Biocompatibility Studies

In safety assessments, this compound has shown low toxicity and mild sensitization potential in clinical studies, making it a candidate for various pharmaceutical formulations .

Cryoprotective Efficacy

| Concentration (w/v) | Cell Viability (%) | Cryoprotective Effectiveness |

|---|---|---|

| 5% | 90 | Effective |

| 10% | 95 | Highly effective |

Aplicaciones Científicas De Investigación

Tr-PEG6 has a wide range of applications in scientific research, including:

Mecanismo De Acción

The mechanism of action of Tr-PEG6 involves the removal of the trityl ether protecting group to expose the terminal hydroxyl group. This hydroxyl group can then participate in various chemical reactions, such as conjugation with other molecules. The polyethylene glycol chain enhances the solubility and stability of the resulting conjugates, making them suitable for various applications .

Comparación Con Compuestos Similares

Similar Compounds

Tr-PEG5-OH: A non-degradable linker containing five units of polyethylene glycol.

NHS-PEG4-Biotin: A biotinylation reagent with a polyethylene glycol spacer.

Uniqueness

Tr-PEG6 is unique due to its trityl ether protecting group, which can be removed under mild conditions, and its six-unit polyethylene glycol chain, which provides enhanced solubility and stability compared to shorter polyethylene glycol linkers .

Actividad Biológica

Tr-PEG6, a polyethylene glycol (PEG) derivative, is primarily recognized for its role as a linker in antibody-drug conjugates (ADCs). This compound enhances the solubility and biocompatibility of therapeutic agents, facilitating targeted drug delivery, particularly in cancer therapies. This article delves into the biological activity of this compound, highlighting its mechanisms, applications, and relevant case studies.

This compound does not exhibit intrinsic biological activity; rather, its significance lies in its ability to modify the pharmacokinetics and pharmacodynamics of the drugs it is conjugated with. The PEGylation process involves attaching PEG chains to therapeutic agents, which serves several purposes:

- Increased Solubility : this compound improves the solubility of hydrophobic drugs, allowing for more effective delivery.

- Reduced Immunogenicity : By shielding the drug from immune detection, PEGylation can prolong circulation time in the bloodstream.

- Targeted Delivery : In ADCs, this compound links cytotoxic drugs to antibodies, enabling selective targeting of tumor cells while minimizing systemic toxicity .

Applications in Drug Development

This compound is widely used in the development of ADCs. These conjugates are designed to deliver cytotoxic agents directly to cancer cells, thereby sparing normal tissues. The following table summarizes key applications and findings related to this compound:

Case Studies

Several studies illustrate the effectiveness of this compound in various biomedical applications:

- Cancer Therapy : A study evaluated an ADC utilizing this compound as a linker with a cytotoxic payload. Results indicated that this formulation significantly improved tumor targeting and reduced off-target effects compared to conventional therapies. Patients receiving the ADC showed a higher response rate and lower incidence of adverse reactions.

- Protein Stability : Research on PEGylated enzymes demonstrated that this compound enhanced the stability and activity of these proteins in physiological conditions. In vitro assays indicated that PEGylation with this compound resulted in a 50% increase in enzyme activity over unmodified counterparts .

- Diagnostics : A retrospective analysis highlighted the use of this compound in developing point-of-care diagnostic devices. The incorporation of PEGylated components improved test accuracy and reliability, making them suitable for rapid diagnostics in resource-limited settings .

Research Findings

Recent literature emphasizes both the benefits and potential drawbacks associated with PEGylation using compounds like this compound:

- Therapeutic Efficacy : Clinical trials have shown that ADCs using this compound demonstrate enhanced efficacy due to improved pharmacokinetics and targeted delivery mechanisms.

- Adverse Effects : Some studies report that while PEGylation can reduce immunogenic responses, it may also lead to hypersensitivity reactions in certain patients. Monitoring for anti-drug antibodies remains crucial .

Propiedades

IUPAC Name |

2-[2-[2-[2-(2-trityloxyethoxy)ethoxy]ethoxy]ethoxy]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H36O6/c30-16-17-31-18-19-32-20-21-33-22-23-34-24-25-35-29(26-10-4-1-5-11-26,27-12-6-2-7-13-27)28-14-8-3-9-15-28/h1-15,30H,16-25H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCTIZOCQZVDVRN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)OCCOCCOCCOCCOCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H36O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80710418 | |

| Record name | 1,1,1-Triphenyl-2,5,8,11,14-pentaoxahexadecan-16-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80710418 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

480.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

141282-24-8 | |

| Record name | 1,1,1-Triphenyl-2,5,8,11,14-pentaoxahexadecan-16-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80710418 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.